molecular formula C21H23N3O3S2 B3294661 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one CAS No. 887462-18-2

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one

Cat. No.: B3294661
CAS No.: 887462-18-2
M. Wt: 429.6 g/mol
InChI Key: XNJSQFSBFVIUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core linked to a piperazine ring and a 4-methylbenzenesulfonyl (tosyl) group via a propan-1-one bridge. The benzothiazole moiety is known for its electron-deficient aromatic system, which facilitates π-π stacking interactions in biological targets. Piperazine contributes to solubility and structural flexibility, allowing conformational adaptability during receptor binding .

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-16-6-8-17(9-7-16)29(26,27)15-10-20(25)23-11-13-24(14-12-23)21-22-18-4-2-3-5-19(18)28-21/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJSQFSBFVIUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative solvents and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one involves its interaction with specific molecular targets. The benzothiazole and piperazine moieties are known to interact with neurotransmitter receptors, enzymes, and ion channels. The sulfonyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one (ZINC8601670) :

    • Key Differences : Methoxy groups at positions 4 and 7 on benzothiazole; fluorophenylsulfonyl instead of tosyl.
    • Impact : Methoxy groups increase electron density, altering binding affinity. The fluorine atom enhances electronegativity, reducing lipophilicity (XLogP = 3.0) compared to the methyl group in the target compound .
    • Molecular Weight : 493.57 vs. 463.55 (target compound).
  • 3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (G856-9066): Key Differences: Single methoxy group on benzothiazole; fluorobenzenesulfonyl substituent. Weight = 463.55) .

Modifications in the Sulfonyl Group

  • PF-5274857 (Smo Antagonist) :

    • Key Differences : Methylsulfonyl group and chloro-pyridinyl substituent instead of benzothiazole.
    • Impact : The pyridinyl group enhances metal-binding capacity, while methylsulfonyl increases metabolic stability. Used in cancer therapy due to Hedgehog pathway inhibition .
  • 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot) :

    • Key Differences : Hydroxyl and naphthyloxy groups replace sulfonyl and benzothiazole.
    • Impact : Hydrophilicity increases (logP likely lower), with applications in cardiovascular or CNS disorders due to adrenergic receptor modulation .

Core Structural Analogues with Piperazine-Propanone Backbone

  • Indolylpropyl Derivatives () :
    • Key Differences : Indole and benzoyl groups replace benzothiazole and sulfonyl.
    • Impact : Indole’s hydrogen-bonding capability may enhance serotonin receptor affinity, suggesting CNS applications.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Mol. Weight XLogP Key Substituents Biological Activity
Target Compound C22H23N3O3S2 465.56 ~3.5* 4-Methylbenzenesulfonyl, benzothiazole Potential kinase/CNS targets
ZINC8601670 () C22H24FN3O5S2 493.57 3.0 4,7-Dimethoxybenzothiazole, 4-fluorosulfonyl Unknown
G856-9066 () C21H22FN3O4S2 463.55 ~3.2* 4-Methoxybenzothiazole, 4-fluorosulfonyl Screening hit (unspecified)
PF-5274857 () C21H25ClN4O3S 449.96 2.8 Chloro-pyridinyl, methylsulfonyl Smo antagonist (cancer)
Avishot () C25H29N3O3 419.52 2.5 Naphthyloxy, 2-methoxyphenyl Adrenergic modulation

*Estimated based on structural similarity.

Research Findings and Implications

  • Synthetic Accessibility: Piperazine-propanone derivatives are commonly synthesized via nucleophilic substitution or coupling reactions (e.g., reports yields >85% for similar compounds).
  • Biological Targets: Benzothiazole-sulfonyl compounds (e.g., ) are hypothesized to target kinases or GPCRs due to structural parallels with known inhibitors. PF-5274857’s Smo antagonism highlights the role of sulfonyl groups in target specificity .
  • Physicochemical Properties : Methoxy and fluorine substituents reduce lipophilicity, which may limit CNS activity compared to the target compound’s tosyl group .

Biological Activity

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure featuring a benzothiazole moiety linked to a piperazine ring and a sulfonyl propanone group. Its molecular formula is C18H20N2O2SC_{18}H_{20}N_2O_2S with a molecular weight of approximately 348.43 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC18H20N2O2SC_{18}H_{20}N_2O_2S
Molecular Weight348.43 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole and piperazine derivatives, followed by sulfonation and acylation processes. The detailed synthetic pathway often includes:

  • Formation of Benzothiazole : Reaction of 2-aminobenzenethiol with carbon disulfide.
  • Piperazine Formation : N-alkylation of piperazine with the benzothiazole intermediate.
  • Sulfonation : Introduction of the sulfonyl group using sulfonyl chlorides.
  • Final Acylation : Acylation with propanoyl chloride to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

The compound has been evaluated for its anticancer activity against several cancer cell lines, including breast (MCF-7), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. Preliminary results indicate moderate inhibitory effects on cell proliferation, with some derivatives showing enhanced activity through caspase-dependent apoptosis pathways .

The proposed mechanism of action involves the inhibition of specific enzymes or receptors associated with tumor growth and proliferation. For instance, studies suggest that the compound may interfere with signaling pathways related to Raf-1 activity, which is crucial for cancer cell survival .

Case Studies

Several case studies have highlighted the biological activity of benzothiazole derivatives:

  • Case Study on Antimicrobial Efficacy : A series of benzothiazole-based compounds were tested against Staphylococcus aureus and Escherichia coli, revealing that modifications in the piperazine ring significantly enhanced antibacterial activity .
  • Anticancer Activity Evaluation : In a study involving MDA-MB-231 cells, derivatives similar to the target compound were found to induce apoptosis through mitochondrial pathways, confirmed by increased levels of caspase 3 activation .

Q & A

Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzothiazole-piperazine core via nucleophilic substitution or condensation reactions.
  • Step 2: Introduction of the 4-methylbenzenesulfonyl group through sulfonylation under anhydrous conditions.
  • Step 3: Ketone formation at the propan-1-one position using coupling agents like EDCI or DCC.

Optimization: Reaction temperature (often 60–80°C), solvent choice (e.g., DMF for polar intermediates, toluene for non-polar steps), and catalyst selection (e.g., triethylamine for acid scavenging) are critical. Yields improve with inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced: How can contradictions in reported synthetic yields (e.g., 50–70% vs. 30–40%) be resolved?

Discrepancies often arise from:

  • Purity of starting materials: Use HPLC (>95% purity) to ensure consistency.
  • Workup procedures: Compare column chromatography (higher purity, lower yield) vs. recrystallization (faster but less selective).
  • Catalyst loading: Titrate catalysts (e.g., Pd/C for coupling steps) to balance cost and efficiency.

Methodology: Design a fractional factorial experiment to isolate variables (solvent, temperature, catalyst) and analyze via ANOVA .

Basic: What characterization techniques validate the compound’s structure and purity?

  • NMR (¹H/¹³C): Confirm proton environments (e.g., benzothiazole aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC: Assess purity (>98% by area-under-curve) and stability under accelerated degradation (40°C/75% RH) .

Advanced: How can structural ambiguities (e.g., rotational isomers) be resolved experimentally?

  • Variable Temperature NMR: Monitor coalescence of split signals at elevated temperatures to identify rotamers .
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable (e.g., using slow vapor diffusion in DCM/hexane) .
  • DFT Calculations: Compare theoretical vs. experimental NMR shifts to assign conformers .

Basic: What biological targets are hypothesized for this compound?

Benzothiazole derivatives often target:

  • Kinases (e.g., EGFR): Assess via kinase inhibition assays (IC₅₀ values).
  • Apoptosis pathways: Use flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, A549) .
  • GPCRs (e.g., 5-HT receptors): Screen using radioligand binding assays .

Advanced: How can in vivo efficacy and toxicity be evaluated preclinically?

  • Pharmacokinetics: Administer orally (10–50 mg/kg) in rodents; measure plasma half-life (LC-MS/MS) and tissue distribution.
  • Toxicity: Perform acute (14-day) and subchronic (28-day) studies, monitoring liver/kidney function (ALT, BUN, creatinine).
  • Mechanism: Use siRNA knockdown or CRISPR-edited models to validate target engagement .

Basic: How does the sulfonyl group influence solubility and bioavailability?

  • Solubility: The 4-methylbenzenesulfonyl group enhances hydrophilicity (logP reduction by ~1.5 units). Measure via shake-flask method in PBS (pH 7.4).
  • Bioavailability: Use Caco-2 cell monolayers to assess permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .

Advanced: What strategies improve metabolic stability against CYP450 oxidation?

  • Deuterium Exchange: Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow metabolism.
  • Prodrug Design: Mask reactive groups (e.g., esterify the ketone) for delayed release.
  • CYP Inhibition Assays: Screen against CYP3A4/2D6 isoforms to identify metabolic hotspots .

Basic: How are SAR studies conducted for analogs of this compound?

  • Core Modifications: Replace benzothiazole with benzoxazole; assess activity changes.
  • Substituent Effects: Vary sulfonyl groups (e.g., tosyl vs. mesyl) and measure IC₅₀ shifts.
  • Data Analysis: Use QSAR models (e.g., CoMFA) to correlate structural features with bioactivity .

Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variability across studies) be reconciled?

  • Assay Conditions: Standardize cell lines (e.g., passage number <20), serum concentration (10% FBS), and incubation time (48–72 hr).
  • Meta-Analysis: Pool data from ≥3 independent studies; apply random-effects models to account for heterogeneity.
  • Target Redundancy: Check for off-target effects via proteome-wide affinity chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.